molecular formula C15H14F2N2O2 B2795847 4-[2-(3,4-Difluorophenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile CAS No. 1394678-54-6

4-[2-(3,4-Difluorophenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile

Cat. No. B2795847
CAS RN: 1394678-54-6
M. Wt: 292.286
InChI Key: KWLMETPSIYVLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[2-(3,4-Difluorophenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile” is a chemical compound with the molecular formula C15H14F2N2O2. It is related to a class of compounds known as triazolopyrimidines .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the key intermediates in its synthesis is (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (CPA) . The synthesis process is designed to be industrially applicable and economical .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring attached to a difluorophenyl group and a morpholine ring . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, but specific details about these analyses are not available in the sources I found.

Scientific Research Applications

Novel Cyanation Reagents

Döpp, Jüschke, and Henkel (2002) investigated the use of dicyanomethylene compounds, including derivatives related to 4-[2-(3,4-Difluorophenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile, as potent cyanation reagents. These compounds exhibit the ability to act on various aromatic substrates, facilitating the introduction of cyanide groups into molecules. This method represents a novel approach in synthetic organic chemistry, enabling the efficient functionalization of molecules for further applications in material science and pharmaceuticals (Döpp, Jüschke, & Henkel, 2002).

Antiproliferative Activity

Lu et al. (2021) synthesized a compound closely related to this compound, demonstrating significant antiproliferative activity against certain cancer cell lines. This compound was synthesized by condensation of specific cyclopropanecarbonyl and morpholine derivatives, highlighting the potential of such molecules in the development of new anticancer agents (Lu et al., 2021).

Exploring Charge Transport Properties

Irfan et al. (2020) conducted an in-depth study on derivatives of hydroquinoline, similar in structure to this compound, focusing on their optoelectronic, nonlinear, and charge transport properties. Through density functional theory (DFT), they identified promising characteristics that suggest these compounds could serve as efficient materials for electronic and optoelectronic applications. This research underscores the versatility of such molecules in the realm of materials science, particularly in the development of novel electronic materials (Irfan et al., 2020).

Photochromic Properties

Belikov et al. (2015) explored the synthesis of spiro-fused diarylethenes through reactions involving morpholine, leading to the discovery of compounds with distinct photochromic properties. Such compounds are of interest for their potential applications in creating smart materials and optical devices that respond to light changes. This research opens avenues for utilizing this compound and its analogs in the development of innovative light-responsive materials (Belikov et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources. It’s related to triazolopyrimidines, which have various biological activities , but without specific studies, it’s hard to predict the exact mechanism of action.

properties

IUPAC Name

4-[2-(3,4-difluorophenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2/c16-13-2-1-9(5-14(13)17)11-6-12(11)15(20)19-3-4-21-8-10(19)7-18/h1-2,5,10-12H,3-4,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLMETPSIYVLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2CC2C3=CC(=C(C=C3)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.